molecular formula C18H18BrClN2O2 B3537155 2-(4-Bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No.: B3537155
M. Wt: 409.7 g/mol
InChI Key: RJRWQJKKRXFFLV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form 4-bromophenoxy intermediate.

    Formation of the Piperazine Intermediate: The reaction of 3-chlorophenylamine with piperazine under suitable conditions to form the 4-(3-chlorophenyl)piperazine intermediate.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine intermediate using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenoxy ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone depends on its specific biological target. It may interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(4-Fluorophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone may impart unique chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-14-4-6-17(7-5-14)24-13-18(23)22-10-8-21(9-11-22)16-3-1-2-15(20)12-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRWQJKKRXFFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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